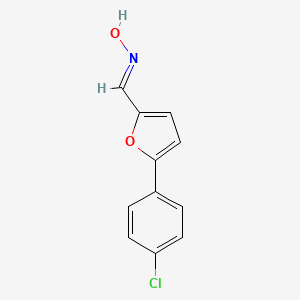

5-(4-Chlorophenyl)-2-furaldehyde oxime

Vue d'ensemble

Description

5-(4-Chlorophenyl)-2-furaldehyde oxime: is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH

Mécanisme D'action

Target of Action

Oximes in general are known to interact with various biological targets . They are usually generated by the reaction of hydroxylamine with aldehydes or ketones .

Mode of Action

The mode of action of 5-(4-Chlorophenyl)-2-furaldehyde oxime involves the formation of an oxime In this process, the oxygen atom acts as a nucleophile in competition with nitrogen. The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes is known to involve the reaction of hydroxylamine with aldehydes or ketones .

Result of Action

Oximes in general are known to have various biological activities .

Analyse Biochimique

Biochemical Properties

5-(4-Chlorophenyl)-2-furaldehyde oxime plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions often result in the modulation of enzyme activity, either enhancing or inhibiting their function, depending on the specific context .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been shown to alter the expression of genes involved in apoptosis and cell proliferation. Additionally, it can affect metabolic pathways by modulating the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play crucial roles in cell signaling pathways. This inhibition can result in altered cellular responses, such as changes in gene expression and metabolic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in vitro has been associated with changes in cellular morphology and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity. At higher doses, it can become toxic, leading to adverse effects such as liver damage and oxidative stress. These dosage-dependent effects highlight the importance of careful dose optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can influence the metabolic flux and levels of various metabolites. For instance, the compound can be metabolized into reactive intermediates that may further interact with cellular components, leading to various biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it has been observed to accumulate in the mitochondria, where it can influence mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it may be localized to the nucleus, where it can interact with nuclear receptors and influence gene expression. Alternatively, it can be targeted to the endoplasmic reticulum, affecting protein synthesis and folding .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)-2-furaldehyde oxime typically involves the reaction of 5-(4-chlorophenyl)-2-furaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in a suitable solvent like ethanol or methanol at room temperature. The resulting product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.

Reduction: Reduction of the oxime group can yield the corresponding amine.

Substitution: The oxime group can participate in substitution reactions, particularly with electrophiles, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as sodium hypochlorite or hydrogen peroxide can be used under mild conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Electrophilic reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Nitrile oxides: from oxidation.

Amines: from reduction.

Substituted oximes: from electrophilic substitution reactions.

Applications De Recherche Scientifique

Chemistry: 5-(4-Chlorophenyl)-2-furaldehyde oxime is used as an intermediate in the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry for their potential therapeutic properties .

Biology: In biological research, this compound can be used to study enzyme interactions and as a probe to investigate biochemical pathways involving oxime derivatives.

Medicine: Oxime derivatives, including this compound, have shown potential as antidotes for organophosphate poisoning due to their ability to reactivate acetylcholinesterase .

Industry: This compound can be used in the development of new materials with specific properties, such as polymers and resins, due to its reactive oxime group.

Comparaison Avec Des Composés Similaires

5-(4-Chlorophenyl)-2-furaldehyde: The parent aldehyde compound.

4-Chlorophenylhydroxylamine: A related oxime derivative.

2-Furaldehyde oxime: A simpler oxime without the chlorophenyl group.

Uniqueness: 5-(4-Chlorophenyl)-2-furaldehyde oxime is unique due to the presence of both the furan ring and the chlorophenyl group, which confer specific chemical reactivity and biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Activité Biologique

5-(4-Chlorophenyl)-2-furaldehyde oxime is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be characterized by its chemical structure, which includes a furaldehyde moiety and a chlorophenyl group. Its molecular formula is C10H8ClN2O, and it features the following key properties:

- Molecular Weight : 204.64 g/mol

- Solubility : Soluble in organic solvents like DMSO

- Melting Point : Data on melting point is limited, indicating the need for further characterization.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its effects on different biological pathways.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : In vitro studies have shown that this compound can induce apoptosis in cancer cells, with IC50 values suggesting effective concentration ranges for cytotoxicity.

- Mechanism of Action : The compound may exert its effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 25.4 | Induction of apoptosis via ROS generation |

| MCF-7 (Breast) | 18.7 | Inhibition of cell proliferation |

| A549 (Lung) | 30.1 | Cell cycle arrest and apoptosis |

Effects on Enzymatic Activity

The compound has also been studied for its impact on various enzymes:

- Inhibition of Cytochrome P450 : Studies suggest that this compound can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Antioxidant Properties : The compound may possess antioxidant capabilities, contributing to its protective effects against oxidative damage.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that treatment with varying concentrations of the compound resulted in significant cell death in HeLa cells after 48 hours of exposure. The study utilized flow cytometry to confirm apoptotic cell death through Annexin V staining.

- Enzyme Interaction Study : Another research effort focused on the interaction between this compound and cytochrome P450 enzymes. The findings indicated a dose-dependent inhibition, suggesting potential implications for drug-drug interactions in clinical settings.

- Animal Model Studies : In vivo studies using murine models have shown promising results in tumor reduction when treated with this compound, highlighting its potential as a therapeutic agent in oncology.

Propriétés

IUPAC Name |

(NE)-N-[[5-(4-chlorophenyl)furan-2-yl]methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-9-3-1-8(2-4-9)11-6-5-10(15-11)7-13-14/h1-7,14H/b13-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFUMSDVJZXMKK-NTUHNPAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=N/O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.